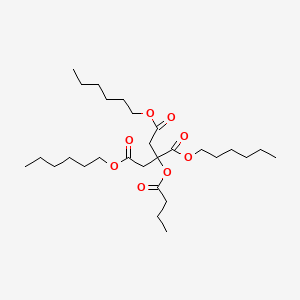
4,4'-Oxydibenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4,4'-Oxydibenzoic acid derivatives and coordination polymers often involves hydrothermal methods and direct polycondensation reactions. For instance, coordination polymers based on this compound and various ligands such as 1,4-Bis(Imidazol-1-ylmethyl)-Benzene have been synthesized under hydrothermal conditions, demonstrating the compound's versatility in forming complex structures (Li et al., 2015).
Molecular Structure Analysis
The molecular and crystal structures of compounds involving this compound reveal significant information about the conformational flexibility and arrangement of chains in polyarylate systems. X-ray diffraction studies have shown that these compounds exhibit various conformations and arrangements, contributing to our understanding of the structural aspects of polyarylates based on aromatic dicarboxylic acids (Lindeman et al., 1985).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, forming complex structures with metals. Its reactions with sulfur-containing electrophiles, for example, lead to the synthesis of derivatives like 10,10-dioxo-10λ6-phenoxathiin, demonstrating its reactivity and potential for creating diverse chemical structures (Yashchenko et al., 2014).
Physical Properties Analysis
The physical properties of this compound derivatives, particularly those related to their crystal structures, are crucial for their application in material science. These properties are often elucidated through crystallographic analysis, providing insights into the compound's flexibility and the potential for forming supramolecular architectures (Dong et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound, including its ability to form coordination polymers and networks, are influenced by its interaction with various ligands and metals. These interactions lead to the formation of structures with unique chemical and physical properties, suitable for applications in catalysis, luminescence, and as materials with specific functionalities (Li et al., 2015).
Aplicaciones Científicas De Investigación
Polymer Synthesis and Membrane Formation : 4,4'-Oxydibenzoic acid is used in the synthesis of high molecular weight poly(aryletherketone-carborane)s. These polymers, derived from this compound, are used to create ultrafiltration membranes with significant molecular weight cut-off values. These membranes have applications in nanofiltration, showing favorable water-fluxes and ion selectivities (Colquhoun et al., 1997).
Coordination Polymers and Crystal Structures : It is utilized in the construction of structurally diverse coordination polymers. For example, it is used with Cd(II) ions to design photoactive coordination polymers, which have potential applications in optoelectronic devices (Wang et al., 2021).
Synthesis of Amides and Sulfonamides : The acid is used in synthesizing amides and sulfonamides containing 2-arylaminopyrimidine moieties, which are significant in pharmacology for their diverse biological activities (Ignatovich et al., 2020).
Molecular and Crystal Studies : It is also essential in studying the molecular and crystal structures of compounds. These studies are crucial in understanding the properties and potential applications of new materials (Lindeman et al., 1985).
Synthesis of Phenoxathiin Derivatives : this compound is used in the synthesis of 10,10-dioxo-10λ6-phenoxathiin derivatives, which have applications in the development of novel organic compounds with potential utility in various chemical industries (Yashchenko et al., 2014).
Ionic Conducting Membranes : This acid is utilized in the synthesis of ionic conducting sulfonated polybenzimidazoles, which have potential applications in fuel cells and other electrochemical devices (Jouanneau et al., 2010).
Mecanismo De Acción
Target of Action
It’s known that the compound is used in the synthesis of new 4,4’-oxydibenzamides and sulfamoyl derivatives containing pharmacophoric 2-arylaminopyrimidine fragments . These derivatives have shown various therapeutic effects .
Mode of Action
It’s known that acylation of amines of the pyrimidine series with 2-chlorosulfonyl-substituted 4,4’-oxydibenzoic acid gives the corresponding sulfonamides . Arylaminopyrimidine derivatives of 4,4’-oxydibenzamide were obtained by acylation of 3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}anilines with 4,4’-oxydibenzoyl chloride .
Biochemical Pathways
Nitrogen-containing derivatives and structural analogs of hydroxybenzoic acids, which include 4,4’-oxydibenzoic acid, have shown various therapeutic effects, including anti-inflammatory, sedative, and antitumor activities .
Pharmacokinetics
The compound’s molecular formula is c14h10o5, and it has an average mass of 258226 Da . These properties may influence its bioavailability.
Result of Action
It’s known that the compound is used in the synthesis of new 4,4’-oxydibenzamides and sulfamoyl derivatives . These derivatives have shown various therapeutic effects, including anti-inflammatory, sedative, and antitumor activities .
Action Environment
It’s known that the compound is used in the synthesis of new 4,4’-oxydibenzamides and sulfamoyl derivatives . These derivatives have shown various therapeutic effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-carboxyphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDRSXGPQWNUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074900 | |
| Record name | 4,4'-Oxydibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2215-89-6 | |
| Record name | 4,4′-Oxybis[benzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4,4'-oxybis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2215-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4,4'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Oxydibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-oxydibenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Oxydibenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL4DWZ4D2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4,4'-Oxydibenzoic acid?
A1: The molecular formula of this compound is C14H10O5, and its molecular weight is 258.23 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, this compound has been characterized using various spectroscopic techniques. Researchers commonly employ infrared (IR) spectroscopy to identify characteristic functional groups such as carboxyl groups (COOH) and ether linkages (C-O-C). [, , , , , , , ] Additionally, UV-visible spectroscopy has been utilized to investigate the optical properties of H2OBA-containing complexes. [, ]
Q3: What is the thermal stability of this compound-based materials?
A3: this compound exhibits good thermal stability, making it a suitable building block for high-temperature applications. Studies have shown that H2OBA-based frameworks can withstand temperatures exceeding 290°C without significant decomposition. [] The incorporation of H2OBA into polybenzimidazoles resulted in materials with 10% weight loss temperatures above 520°C. []
Q4: How does the presence of this compound affect the solubility of polymers?
A4: Incorporating this compound into polymer chains can enhance their solubility in various solvents. For instance, aromatic copolyamides synthesized with H2OBA displayed improved solubility in organic solvents compared to their homopolyamide counterparts. [] Similarly, H2OBA-containing poly(amide-hydrazide)s and poly(amide-1,3,4-oxadiazole)s demonstrated solubility in polar organic solvents, enabling the fabrication of flexible films. []
Q5: What is known about the hydrolytic stability of this compound-based polybenzoxazoles?
A5: Research indicates that the hydrolytic stability of polybenzoxazoles (PBOs) incorporating this compound is superior to that of PBOs containing isophthalic acid or terephthalic acid. [] This enhanced stability is attributed to the decreased electrophilicity of the carbon atom within the oxazole ring, a result of the H2OBA moiety.
Q6: Can this compound-based materials exhibit catalytic activity?
A6: Yes, certain this compound-based materials have demonstrated catalytic activity. For example, a Ce(IV)-MOF synthesized with H2OBA exhibited enhanced photocatalytic activity in the degradation of methyl orange under ultraviolet light irradiation. [] This photocatalytic activity is suggested to stem from ligand-to-metal charge transfer from H2OBA to the Ce(IV) centers.
Q7: Are there examples of this compound-based MOFs being used for electrocatalysis?
A7: Yes, a heterometallic Mn0.5Zn0.5-bimetallic–organic framework incorporating this compound has been successfully employed as an electrocatalyst for the oxygen evolution reaction (OER). [] This non-calcined, layer-pillared MOF displayed promising OER activity with a low overpotential and Tafel slope, highlighting its potential in sustainable energy production.
Q8: Has computational chemistry been applied to study this compound systems?
A8: Yes, computational chemistry methods, specifically density functional theory (DFT) calculations, have been used to study this compound-based systems. For instance, DFT calculations were employed to confirm the structure of an Al-MOF (CAU-21-ODB) synthesized with H2OBA. [] These calculations provide valuable insights into the structural and electronic properties of H2OBA-containing materials.
Q9: What types of structures can be formed using this compound as a building block?
A9: this compound's flexible V-shaped structure makes it a versatile ligand for constructing diverse coordination polymers and MOFs. Researchers have reported a wide range of architectures, including 1D chains, 2D layers, and intricate 3D frameworks. [, , , , , , , , , , , , , , , ] The final structure is influenced by factors such as the choice of metal ions, reaction conditions, and the presence of auxiliary ligands.
Q10: How does the flexibility of this compound influence the formation of coordination polymers?
A10: The flexibility of this compound allows it to adopt various conformations, contributing to the structural diversity observed in H2OBA-based coordination polymers. [] The dihedral angle between the two benzene rings in H2OBA can vary significantly, enabling it to bridge metal centers in different orientations and facilitate the formation of diverse architectures.
Q11: Can this compound facilitate the formation of entangled structures?
A11: Yes, this compound has been shown to promote the assembly of entangled structures, including polycatenated and polythreaded networks. [, ] These intricate architectures often arise from the interplay between H2OBA's bridging ability and the coordination preferences of the metal ions used in the synthesis.
Q12: What is the role of auxiliary ligands in the formation of this compound-based frameworks?
A12: Auxiliary ligands, often N-donor ligands, play a crucial role in directing the assembly and fine-tuning the properties of this compound-based frameworks. [, ] These ligands can influence the coordination geometry of metal centers, control the dimensionality of the resulting structures, and introduce additional functionalities, such as luminescence or guest molecule recognition.
Q13: Can this compound-based MOFs be used for sensing applications?
A13: Yes, the luminescent properties of some this compound-based MOFs make them suitable for sensing applications. For example, a Zn(II) framework incorporating H2OBA exhibited selective fluorescence quenching in the presence of specific anions, such as chromate (CrO42-) and dichromate (Cr2O72-), suggesting its potential as an anion sensor. [] Another example is a Tb-organic framework incorporating H2OBA, which showed high selectivity for Fe3+ ion sensing via luminescence quenching. []
Q14: Has this compound been utilized in materials for proton conduction?
A14: Yes, this compound has been incorporated into materials demonstrating proton conductivity. A notable example is a water-stable sulfonate–carboxylate Tb–organic framework containing H2OBA. [] The noncoordinated sulfonate oxygen atoms within the MOF channels act as hopping sites for proton transfer, enabling proton conductivity reaching 1.66 × 10−4 S cm−1 at 98% relative humidity.
Q15: Is there any information available on the environmental impact of this compound?
A15: While specific data on the environmental impact of this compound is limited within the provided research, its use in developing sustainable technologies, such as photocatalysis and electrocatalysis, suggests potential environmental benefits. [, ] Further research focusing on the biodegradability and ecotoxicological effects of H2OBA and its derivatives is crucial to assess its overall environmental impact fully.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![13,15-Dimethyl-2,12,16,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),2,8,10,12,14-hexaene](/img/structure/B1199033.png)




![4-[(5R,8S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1199043.png)
